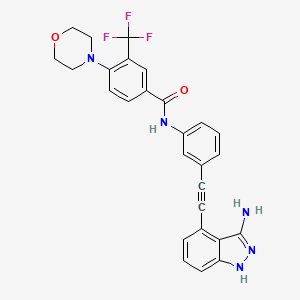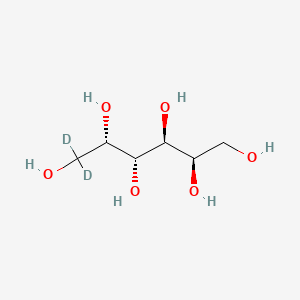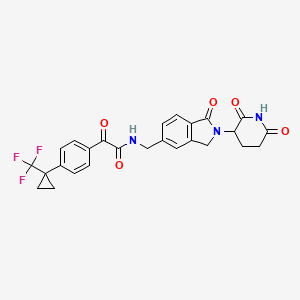
Sontigidomide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sontigidomide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety .
化学反应分析
Types of Reactions
Sontigidomide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
科学研究应用
Sontigidomide has several scientific research applications, particularly in the field of oncology:
Cancer Research: It is used to study its effects on the proliferation of cancer cells, particularly in hematologic malignancies such as acute myeloid leukemia.
Drug Development: This compound serves as a lead compound for developing new antineoplastic agents with improved efficacy and reduced toxicity.
Biological Studies: It is used to investigate the molecular mechanisms underlying its antineoplastic activity and its interactions with cellular targets.
作用机制
Sontigidomide exerts its effects through targeted protein degradation. It acts as a molecular glue that binds to specific proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This results in the inhibition of key oncogenic pathways and the induction of apoptosis in cancer cells . The primary molecular targets include GSPT1 and IKZF1/3, which are crucial for cancer cell survival and proliferation .
相似化合物的比较
Similar Compounds
Thalidomide: An immunomodulatory drug with similar protein degradation properties.
Lenalidomide: A derivative of thalidomide with enhanced antineoplastic activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
Sontigidomide is unique in its dual degradation mechanism, targeting both GSPT1 and IKZF1/3, which enhances its antineoplastic activity and reduces the likelihood of resistance development compared to other similar compounds .
属性
CAS 编号 |
2560577-69-5 |
|---|---|
分子式 |
C26H22F3N3O5 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2-oxo-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22F3N3O5/c27-26(28,29)25(9-10-25)17-4-2-15(3-5-17)21(34)23(36)30-12-14-1-6-18-16(11-14)13-32(24(18)37)19-7-8-20(33)31-22(19)35/h1-6,11,19H,7-10,12-13H2,(H,30,36)(H,31,33,35) |
InChI 键 |
SKAIDPMCBUKTDS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(=O)C4=CC=C(C=C4)C5(CC5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



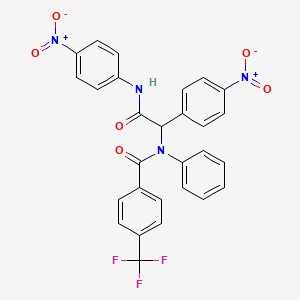
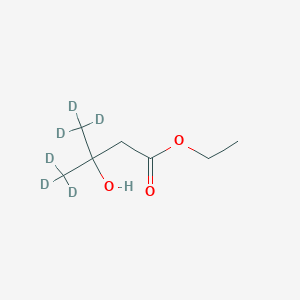
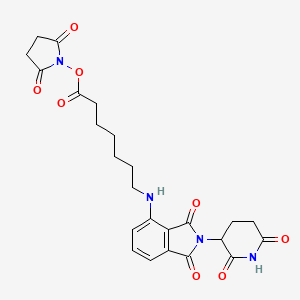
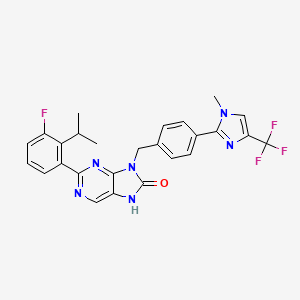
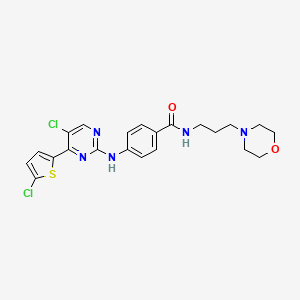
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12394800.png)
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
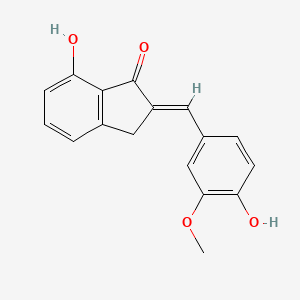
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
